Lipophilicity (LogP) Differentiation vs. Parent 2-(Trifluoromethyl)aniline: A 7.2-Fold Partitioning Advantage
5-Methyl-2-(trifluoromethyl)aniline (target) exhibits a measured/calculated LogP of 3.18, compared to a LogP of 2.32 (at 23°C, pH 7) for the non-methylated parent 2-(trifluoromethyl)aniline . This ΔLogP of +0.86 corresponds to an approximately 7.2-fold higher octanol–water partition coefficient, driven by the addition of the hydrophobic methyl group. The difference is consistent across alternative computational methods: the target compound's consensus LogP from Bidepharm's multi-method panel (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) averages 2.67, while the parent's reported experimental LogP is 2.32 .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 (chemsrc); Consensus LogP = 2.67 (Bidepharm multi-method) |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline (CAS 88-17-5): LogP = 2.32 at 23°C, pH 7 (CookeChem) |
| Quantified Difference | ΔLogP = +0.86 (target vs. parent); ~7.2× higher lipophilicity |
| Conditions | Calculated/experimental LogP values from authoritative chemical databases; parent LogP measured at 23°C, pH 7 |
Why This Matters
Higher LogP directly influences membrane permeability, plasma protein binding, and volume of distribution for any drug candidate derived from this building block, making the target compound preferable when increased lipophilicity is desired relative to the unsubstituted parent.
